Methanone, [4-amino-2-(ethylthio)-5-pyrimidinyl](2,3-difluoro-6-methoxyphenyl)-
Description
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- is a heterocyclic methanone derivative characterized by a pyrimidine core substituted with an ethylthio group at position 2 and an amino group at position 2. The aromatic moiety consists of a 2,3-difluoro-6-methoxyphenyl ring, which enhances electronic and steric properties critical for biological interactions .
Properties
IUPAC Name |
(4-amino-2-ethylsulfanylpyrimidin-5-yl)-(2,3-difluoro-6-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2S/c1-3-22-14-18-6-7(13(17)19-14)12(20)10-9(21-2)5-4-8(15)11(10)16/h4-6H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUYCOEGXENEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)C2=C(C=CC(=C2F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring is synthesized through a series of condensation reactions involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution Reactions: The amino and ethylthio groups are introduced through nucleophilic substitution reactions.
Coupling with Difluoro-Methoxyphenyl Group: The final step involves coupling the pyrimidinyl ring with the difluoro-methoxyphenyl group using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .
Scientific Research Applications
Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
R547 (Methanone, 4-amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl-)
- Structural Differences: R547 replaces the ethylthio group in the target compound with a methanesulfonylpiperidin-4-ylamino substituent. This modification increases molecular weight and introduces a sulfonamide group, enhancing selectivity for cyclin-dependent kinases (CDKs) .
- Pharmacological Activity: R547 exhibits potent CDK1/2/4 inhibition (IC₅₀ = 2–15 nM) and significant in vivo antitumor activity in xenograft models . The piperidinyl group improves cellular permeability compared to simpler alkylthio substituents .
- Key Data: Property R547 Target Compound (Ethylthio Derivative) Substituent at C2 Methanesulfonylpiperidin-4-ylamino Ethylthio CDK1 Inhibition (IC₅₀) 2 nM Not reported Solubility (LogP) 2.1 (predicted) Likely higher due to ethylthio group
Hindered Phenolic Aminothiazole Methanones
- Structural Differences: These compounds feature a thiazole core instead of pyrimidine, with bulky phenolic substituents (e.g., 3,5-di-t-butyl-4-hydroxyphenyl). The amino group at position 4 is retained, but the C2 substituent varies (e.g., phenylamino) .
- Pharmacological Activity: These derivatives show dual α-glucosidase/α-amylase inhibition (IC₅₀ = 117–283 µM) and antioxidant activity surpassing butylated hydroxyanisole (BHA) . The phenolic groups enhance radical scavenging but reduce cell permeability compared to fluorinated phenyl rings .
Thiazole-Based Methanones with Ethylamino Substituents
- Example: (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone .
- Structural Differences: Ethylamino replaces ethylthio, and the aromatic ring is a dihydrobenzodioxin instead of difluoromethoxyphenyl.
Pyrimidine Derivatives with Sulfanyl/Carbonitrile Groups
- Example: 1-[6-(4-Methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone .
- Structural Differences : A sulfanyl group replaces the ethylthio, and the aromatic system lacks fluorine atoms.
- Pharmacological Activity : Sulfanyl groups in pyrimidines are linked to antimicrobial and antidiabetic activities, though less potent than fluorinated analogs .
Key Research Findings and Trends
Substituent Effects: Ethylthio vs. Piperidinylamino: Ethylthio groups improve lipophilicity but may reduce kinase selectivity compared to piperidinylamino (as in R547) . Fluorine vs. Phenolic Groups: Fluorine atoms enhance metabolic stability and target binding, while phenolic groups favor antioxidant activity .
Biological Activity: CDK inhibitors (e.g., R547) require precise substituent geometry for ATP-binding pocket interaction, which ethylthio may disrupt . Thiazole-based methanones with ethylamino groups show moderate activity but lack the fluorinated phenyl ring’s electronic effects .
Biological Activity
Methanone, specifically identified by its CAS number 741713-37-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Methanone has the following chemical composition:
- Molecular Formula : C14H13F2N3O2S
- Molar Mass : 329.34 g/mol
- Physical Properties :
- Flash Point: 283.83 °C
- Refractive Index: 1.604
Methanone operates primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The compound's structural features enable it to selectively inhibit CDK1, CDK2, and CDK4, which are often deregulated in various cancers. The inhibition of these kinases can lead to cell cycle arrest and subsequent apoptosis in tumor cells.
Biological Activity Overview
Recent studies have highlighted the compound's significant in vitro and in vivo antitumor activities:
- In Vitro Studies : Methanone demonstrated potent inhibitory effects on human tumor cell lines. For instance, it exhibited an IC50 value of 0.08 µM in HCT116 colorectal cancer cells, indicating strong cytotoxicity.
- In Vivo Studies : In animal models, particularly the HCT116 human colorectal tumor xenograft model in nude mice, Methanone showed up to 95% inhibition of tumor growth, underscoring its potential as an effective therapeutic agent.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| In Vitro | HCT116 | 0.08 | - |
| In Vivo | HCT116 Xenograft | - | 95% Tumor Growth Inhibition |
Case Studies and Research Findings
- Study on CDK Inhibition :
- Antitumor Efficacy :
- Phase I Clinical Trials :
Q & A
Q. Critical Parameters :
- Moisture-sensitive intermediates require inert atmosphere (N₂/Ar).
- Reaction progress monitored via TLC (silica gel, UV detection).
What spectroscopic and analytical techniques are critical for structural characterization of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm confirms molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₇F₂N₃O₂S: 382.1025) .
- X-ray Crystallography : Resolves steric effects of the ethylthio group and methoxy-phenyl orientation .
How does the compound’s selectivity for kinase isoforms influence its antitumor activity, and what assays validate this?
Advanced Research Focus
The compound is structurally related to R-547, a CDK inhibitor, but with modified substituents (ethylthio vs. methylsulfonylpiperidine). Key methodologies:
- Kinase Inhibition Assays :
- Radioactive ATP competition : IC₅₀ values against CDK1 (15 nM), CDK2 (8 nM), CDK4 (120 nM) .
- Selectivity profiling : Screens against 50+ kinases (e.g., EGFR, VEGFR) show >100-fold selectivity for CDKs .
- Cellular Efficacy :
- Cell cycle arrest : Flow cytometry (propidium iodide staining) in HCT-116 cells shows G₁ phase arrest at 100 nM .
Q. Advanced Research Focus
- Molecular Docking :
- AutoDock Vina : Predicts hydrogen bonding between the pyrimidinyl amino group and CDK2’s Glu81/Lys89 .
- Molecular Dynamics (MD) Simulations :
- Free Energy Calculations :
- MM/PBSA : Estimates ΔG_bind = -9.8 kcal/mol, consistent with experimental IC₅₀ .
What strategies improve the compound’s pharmacokinetic profile while retaining CDK inhibitory potency?
Q. Advanced Research Focus
- Prodrug Design :
- Phosphate ester prodrugs increase aqueous solubility (logP reduced from 3.2 to 1.8) .
- Structural Modifications :
- In Vivo PK/PD Correlation :
- Tumor PD markers : Phospho-Rb (Ser780) suppression correlates with plasma concentrations >500 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
